molecular formula C18H17ClN2O2 B6016316 1-(4-chlorobenzoyl)-N-phenylprolinamide

1-(4-chlorobenzoyl)-N-phenylprolinamide

Cat. No. B6016316
M. Wt: 328.8 g/mol
InChI Key: HIFBRHUYTZXRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzoyl)-N-phenylprolinamide, commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP belongs to the class of proline-derived compounds and has been found to possess various biochemical and physiological effects.

Mechanism of Action

CPP exerts its biological effects by modulating the activity of various enzymes and receptors in the body. It has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. CPP has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. CPP has been found to interact with the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
CPP has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. CPP has also been found to possess anti-inflammatory and analgesic properties. It has been shown to reduce the production of inflammatory mediators and alleviate pain. CPP has been found to interact with the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.

Advantages and Limitations for Lab Experiments

CPP has various advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied for its biological activities. However, CPP has some limitations as well. It is toxic at high concentrations and can cause cell death. It is also not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on CPP. One of the significant areas of research is the development of proline-derived compounds with potent biological activities. CPP can be used as a starting material for the synthesis of various proline-derived compounds. Another area of research is the elucidation of the molecular mechanisms underlying the biological activities of CPP. The interaction of CPP with various enzymes and receptors needs to be studied in detail to understand its mechanism of action. Finally, the potential applications of CPP in the treatment of various diseases need to be explored further.

Synthesis Methods

CPP can be synthesized through the reaction of 4-chlorobenzoyl chloride with N-phenylprolinol in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield after purification.

Scientific Research Applications

CPP has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of CPP is in the field of medicinal chemistry. CPP has been found to possess antitumor activity and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and analgesic properties. CPP has been used in the synthesis of various proline-derived compounds, which have been found to possess potent biological activities.

properties

IUPAC Name

1-(4-chlorobenzoyl)-N-phenylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c19-14-10-8-13(9-11-14)18(23)21-12-4-7-16(21)17(22)20-15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFBRHUYTZXRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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